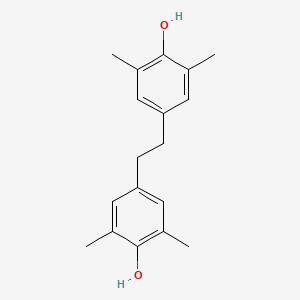
4,4'-Ethane-1,2-diylbis(2,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) is an organic compound with a molecular structure that includes two phenol groups connected by an ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol).
Chemical Reactions Analysis
Types of Reactions
4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Isopropylidenebis(2,6-dimethylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 4,4’-Dihydroxybiphenyl
Uniqueness
4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) is unique due to its ethane bridge connecting the phenol groups, which imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
6476-26-2 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-11-7-15(8-12(2)17(11)19)5-6-16-9-13(3)18(20)14(4)10-16/h7-10,19-20H,5-6H2,1-4H3 |
InChI Key |
BBABTMGRQYSJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCC2=CC(=C(C(=C2)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















